(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride
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Overview
Description
(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2O. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenyl ring, and a hydrazine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(2,2,2-Trifluoroethoxy)aniline+Hydrazine hydrateHCl(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted hydrazine derivatives
Scientific Research Applications
(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is utilized in numerous scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antiviral properties.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine
- (4-(2,2,2-Trifluoroethoxy)phenyl)amine
- (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazone
Uniqueness
(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is unique due to the presence of both the trifluoroethoxy group and the hydrazine moiety. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7;/h1-4,13H,5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPWATMQUYXQIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OCC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552729 |
Source
|
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115171-04-5 |
Source
|
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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